1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol
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Overview
Description
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol is a compound that features a unique bicyclo[1.1.1]pentane (BCP) framework. This structure is known for its rigidity and three-dimensional character, making it an attractive scaffold in drug design and materials science . The BCP motif has been explored as a bioisostere for various functional groups, enhancing the physicochemical properties of compounds .
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol involves several key steps. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . Industrial production methods often focus on scalability and efficiency, utilizing photoredox catalysis and other advanced techniques to achieve high yields .
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can convert ketones to alcohols.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol involves its interaction with specific molecular targets. The BCP framework can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biological macromolecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)piperidin-4-ol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the BCP framework and exhibit similar rigidity and three-dimensional character.
Higher bicycloalkanes: These compounds have larger ring systems and different physicochemical properties compared to BCP derivatives.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)piperidin-4-ol |
InChI |
InChI=1S/C10H17NO/c12-9-1-3-11(4-2-9)10-5-8(6-10)7-10/h8-9,12H,1-7H2 |
InChI Key |
UFPHJKMVCAPISW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C23CC(C2)C3 |
Origin of Product |
United States |
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